
Heptanoic-5,5,6,6,7,7,7-d7 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6,7,7,7-d7 acid can be synthesized through the deuteration of heptanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic exchange reaction where heptanoic acid is treated with deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of purification to ensure the high isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Heptanoic-5,5,6,6,7,7,7-d7 acid undergoes similar chemical reactions as its non-deuterated counterpart, heptanoic acid. These reactions include:
Oxidation: this compound can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated esters, amides, and alcohols, which retain the deuterium labeling.
Aplicaciones Científicas De Investigación
Heptanoic-5,5,6,6,7,7,7-d7 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.
Mecanismo De Acción
The mechanism of action of heptanoic-5,5,6,6,7,7,7-d7 acid is similar to that of heptanoic acid. It interacts with various enzymes and receptors in biological systems. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down the reaction rates compared to non-deuterated compounds.
Comparación Con Compuestos Similares
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Heptanoic acid: The non-deuterated form of heptanoic-5,5,6,6,7,7,7-d7 acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium can enhance the accuracy of NMR spectroscopy and mass spectrometry by reducing background noise and improving signal clarity.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
137.23 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
Clave InChI |
MNWFXJYAOYHMED-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
SMILES canónico |
CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



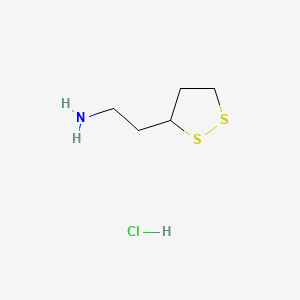
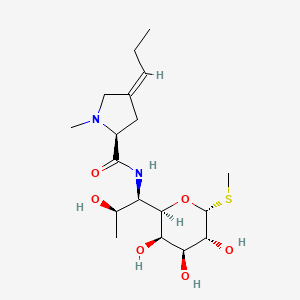
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

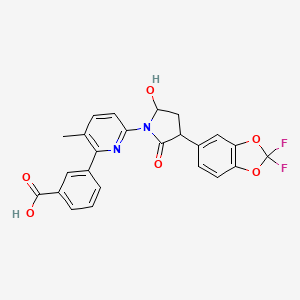
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
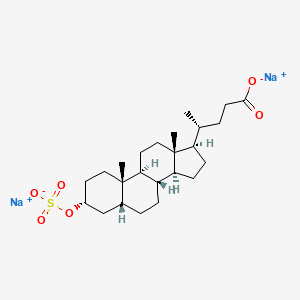
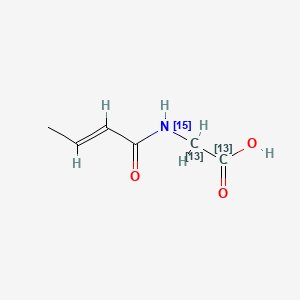
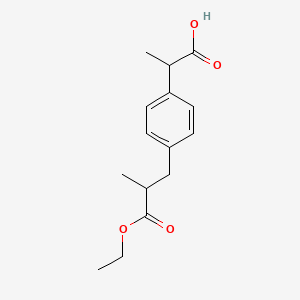
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)

